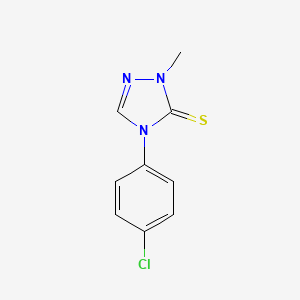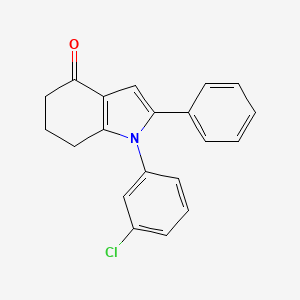![molecular formula C16H17FO B2425543 1-[3-(Benzyloxy)propyl]-2-fluorobenzene CAS No. 2140316-57-8](/img/structure/B2425543.png)
1-[3-(Benzyloxy)propyl]-2-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[3-(Benzyloxy)propyl]-2-fluorobenzene” is a chemical compound with the linear formula C16H17FO . It is used in various research applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the catalytic protodeboronation of alkyl boronic esters has been utilized in the synthesis of related compounds . Additionally, the Suzuki–Miyaura cross-coupling reaction, which involves the use of organoboron reagents, is a widely applied method for carbon–carbon bond formation .Molecular Structure Analysis
The molecular structure of “1-[3-(Benzyloxy)propyl]-2-fluorobenzene” is represented by the linear formula C16H17FO .Chemical Reactions Analysis
The Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron reagents like “1-[3-(Benzyloxy)propyl]-2-fluorobenzene”. This reaction is known for its mild and functional group tolerant conditions . Another reaction involving similar compounds is the catalytic protodeboronation of alkyl boronic esters .Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications
The compound 1-[3-(Benzyloxy)propyl]-2-fluorobenzene is structurally related to 2-fluorobenzene derivatives, which are key intermediates in various industrial processes. For example, 2-Fluoro-4-bromobiphenyl, a closely related compound, plays a crucial role in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. The synthesis of such compounds has been a subject of extensive research due to their industrial relevance. One study developed a practical method for the preparation of 2-fluoro-4-bromobiphenyl from methyl nitrite and 2-fluoro-4-bromoaniline, showcasing the interest in efficient and scalable synthetic routes for fluoroaromatic compounds (Qiu et al., 2009).
Material Science and Chemistry
In material science and chemistry, the structural characteristics of fluoroaromatic compounds, akin to 1-[3-(Benzyloxy)propyl]-2-fluorobenzene, are analyzed to understand their potential applications. For instance, the study of metal(II) 2-fluorobenzoate complexes is aimed at contributing to future research by understanding the factors affecting structure and potential utility in material science. These complexes exhibit various structural forms like monomeric, dimeric, ionic, and polymeric, indicating a wide range of possible applications in materials science due to their physical and biological potential (Öztürkkan & Necefoğlu, 2022).
Environmental Impact and Safety Assessments
The broader family of benzene derivatives, which includes compounds like 1-[3-(Benzyloxy)propyl]-2-fluorobenzene, is also studied for their environmental impact and safety. Parabens, which share structural similarities with the benzene derivatives, have been extensively studied for their ecological impact and safety as preservatives in various products. These studies provide insight into the fate, behavior, and potential risks associated with these compounds in the environment, contributing to the understanding of related compounds like 1-[3-(Benzyloxy)propyl]-2-fluorobenzene (Haman et al., 2015).
Eigenschaften
IUPAC Name |
1-fluoro-2-(3-phenylmethoxypropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO/c17-16-11-5-4-9-15(16)10-6-12-18-13-14-7-2-1-3-8-14/h1-5,7-9,11H,6,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLAPLWCOOVQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Benzyloxy)propyl]-2-fluorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2425464.png)


![1-(2-Ethoxyethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2425467.png)


![1-(4-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2425471.png)
![N-(furan-2-ylmethyl)-2-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2425473.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2425475.png)
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-YL)-ethylamine hydrochloride](/img/structure/B2425478.png)

![Methyl[(1,2-thiazol-5-yl)methyl]amine](/img/structure/B2425482.png)
